

Application Notes & Protocols: JNJ-DGAT2-B for Psoriasis Research

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Compound of Interest

Compound Name: *Jnj-dgat2-B*

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A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction: Targeting Lipid Metabolism in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration.[1][2] While cytokine pathways (e.g., IL-23/IL-17 axis) are established therapeutic targets, emerging evidence highlights the critical role of aberrant lipid metabolism in the pathogenesis of psoriasis.[3][4] Psoriatic lesions and the plasma of patients exhibit altered fatty acid profiles and dysregulated lipid signaling.[4]

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final, committed step in triglyceride (TG) synthesis, converting diacylglycerol (DAG) and a fatty acyl-CoA into TG.[5][6] This function places DGAT2 at a crucial node in cellular lipid homeostasis. The substrate for this reaction, DAG, is not merely a metabolic intermediate but also a critical second messenger that can activate signaling cascades, such as the Protein Kinase C (PKC) pathway, which is implicated in cell proliferation and inflammation.[7][8][9]

Recent studies have directly implicated DGAT2 in psoriatic pathology, noting that its expression is reduced in psoriatic lesions, leading to disrupted glyceride metabolism.[10][11][12] This disruption can enhance inflammatory signaling in keratinocytes and promote the activation of pathogenic T cells.[10][11]

The Central Hypothesis for **JNJ-DGAT2-B**:

JNJ-DGAT2-B is a potent and selective inhibitor of the DGAT2 enzyme. By blocking the conversion of DAG to TG, **JNJ-DGAT2-B** is hypothesized to ameliorate psoriasis through a dual mechanism:

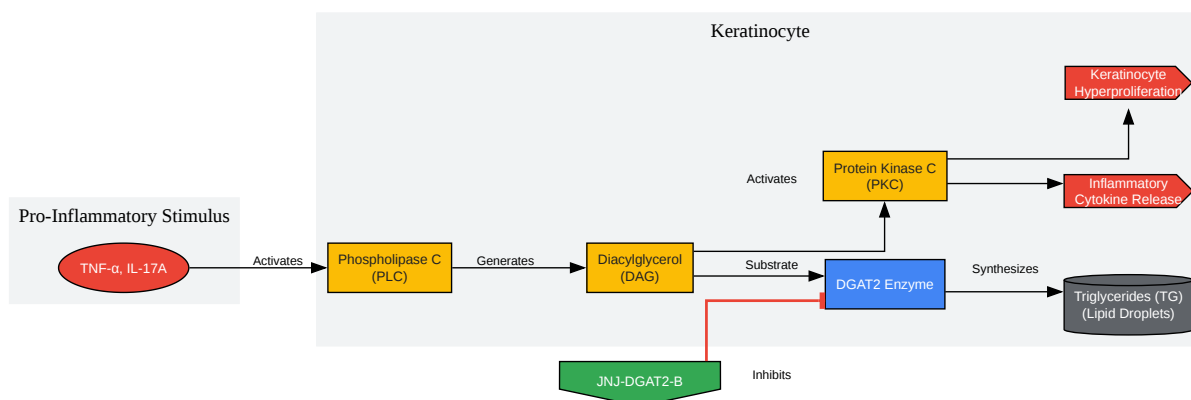
- Normalization of Lipid Homeostasis: Reducing the synthesis and accumulation of specific lipid species that may contribute to a pro-inflammatory cellular environment.
- Modulation of Inflammatory Signaling: Altering the availability of DAG for signaling pathways like PKC, thereby reducing keratinocyte hyperproliferation and cytokine production.

This document provides a comprehensive, field-proven guide for the preclinical evaluation of **JNJ-DGAT2-B**, detailing the scientific rationale, experimental workflows, and step-by-step protocols necessary to validate its therapeutic potential in psoriasis.

Part 1: Proposed Mechanism of Action

In psoriatic skin, pro-inflammatory cytokines such as TNF- α and IL-17A stimulate keratinocytes, leading to a vicious cycle of inflammation and hyperproliferation. This process is energetically demanding and involves significant metabolic reprogramming, including alterations in lipid metabolism. An accumulation of DAG, a key signaling lipid, can activate PKC isoforms that drive pro-inflammatory gene expression and cell cycle progression.[7][13]

JNJ-DGAT2-B intervenes by inhibiting DGAT2, the enzyme responsible for converting DAG into inert triglycerides for storage in lipid droplets.[5] This inhibition is predicted to increase the DAG pool available for catabolism or other pathways, while preventing the downstream effects of TG accumulation. This action is expected to dampen the PKC-mediated inflammatory signaling that contributes to keratinocyte hyperproliferation and the production of psoriatic chemokines and cytokines.

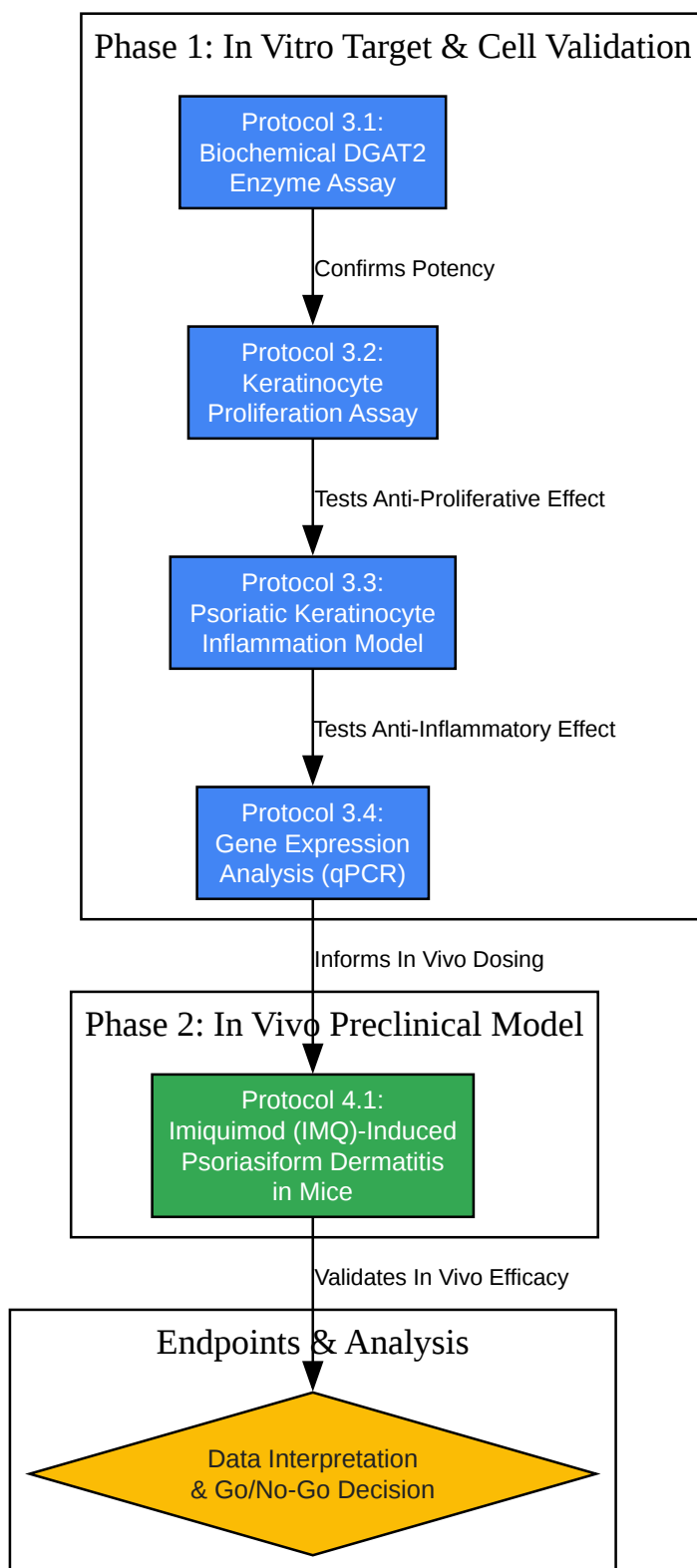


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Caption: Hypothesized signaling pathway for **JNJ-DGAT2-B** action.

Part 2: Preclinical Validation Workflow

A tiered approach is essential for rigorously evaluating **JNJ-DGAT2-B**. The workflow begins with confirming on-target activity and progresses from simple cell-based assays to a complex, disease-relevant in vivo model. This structure ensures that resources are committed to more complex models only after foundational efficacy has been established.



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Caption: Tiered experimental workflow for **JNJ-DGAT2-B** evaluation.

Part 3: In Vitro Protocols

Protocol 3.1: Cell-Free DGAT2 Enzyme Activity Assay

- Principle: To confirm the direct inhibitory activity of **JNJ-DGAT2-B** on the DGAT2 enzyme and determine its potency (IC₅₀). This is a foundational, self-validating step. A commercially available DGAT2 inhibitor, such as PF-06424439, can be used as a positive control.[\[14\]](#)
- Materials:
 - Recombinant human DGAT2 enzyme
 - Diacylglycerol (DAG) substrate
 - [¹⁴C]-labeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)
 - **JNJ-DGAT2-B** (serial dilutions)
 - Known DGAT2 inhibitor (e.g., PF-06424439) as a positive control[\[14\]](#)
 - DMSO (vehicle control)
 - Scintillation fluid and vials
- Methodology:
 - Prepare a reaction buffer containing the DGAT2 enzyme.
 - Add serial dilutions of **JNJ-DGAT2-B**, the positive control inhibitor, or DMSO vehicle to the reaction wells. Pre-incubate for 15 minutes.
 - Initiate the reaction by adding a mixture of DAG and [¹⁴C]oleoyl-CoA.
 - Incubate at 37°C for 30 minutes.
 - Stop the reaction by adding a quench solution (e.g., isopropanol/heptane).
 - Extract the lipids. The radiolabeled triglyceride product will partition into the non-polar phase.

- Measure the radioactivity in the non-polar phase using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the log concentration of **JNJ-DGAT2-B** and fit to a dose-response curve to determine the IC50 value.

Protocol 3.2: Human Keratinocyte Proliferation Assay

- Principle: To assess the ability of **JNJ-DGAT2-B** to inhibit the hyperproliferation characteristic of psoriatic keratinocytes.
- Materials:
 - Human epidermal keratinocytes (HEKa)
 - Keratinocyte growth medium
 - BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit
 - **JNJ-DGAT2-B**
 - Vehicle control (DMSO)
- Methodology:
 - Seed HEKa cells in a 96-well plate and allow them to adhere overnight.
 - Treat cells with various concentrations of **JNJ-DGAT2-B** or vehicle for 48-72 hours.
 - During the final 4 hours of incubation, add BrdU to the culture medium. BrdU will be incorporated into the DNA of proliferating cells.
 - Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme, following the kit manufacturer's instructions.
 - Add the substrate and measure the colorimetric output on a plate reader.
- Data Analysis: Normalize the absorbance readings to the vehicle control. A decrease in absorbance indicates an anti-proliferative effect.

Protocol 3.3: Cytokine-Induced Psoriatic Keratinocyte Model

- Principle: This protocol creates an in vitro psoriasis-like inflammatory environment to test the anti-inflammatory effects of **JNJ-DGAT2-B**. A cocktail of cytokines known to be active in psoriatic lesions is used to stimulate normal keratinocytes.[\[15\]](#)[\[16\]](#)
- Materials:
 - Normal Human Epidermal Keratinocytes (NHEK)
 - Keratinocyte serum-free medium
 - Cytokine mix (e.g., TNF- α , IL-17A, IL-22).[\[16\]](#)
 - **JNJ-DGAT2-B**
 - Dexamethasone or a known IKK inhibitor (positive controls)
 - Vehicle control (DMSO)
 - ELISA kits for IL-6 and IL-8
- Methodology:
 - Culture NHEK to ~70% confluency in 6-well plates.
 - Pre-treat the cells with **JNJ-DGAT2-B**, positive controls, or vehicle for 2 hours.
 - Stimulate the cells with the pro-inflammatory cytokine mix for 24 hours.
 - Collect the cell culture supernatant for cytokine analysis.
 - Lyse the cells and collect the lysate for gene expression analysis (see Protocol 3.4).
- Data Analysis: Quantify the concentration of secreted IL-6 and IL-8 in the supernatant using ELISA. A significant reduction in cytokine levels in **JNJ-DGAT2-B**-treated wells compared to the stimulated vehicle control indicates anti-inflammatory activity.

Protocol 3.4: Gene Expression Analysis of Psoriasis Markers

- Principle: To measure changes in the expression of key genes associated with psoriasis pathology in the cell lysates from Protocol 3.3.
- Materials:
 - Cell lysates from Protocol 3.3
 - RNA extraction kit
 - cDNA synthesis kit
 - qPCR master mix
 - Primers for target genes: IL1B, S100A7 (Psoriasin), DEFB4A (hBD-2), and a housekeeping gene (e.g., GAPDH).
- Methodology:
 - Extract total RNA from the cell lysates.
 - Synthesize cDNA from the RNA.
 - Perform quantitative real-time PCR (qPCR) using primers for the target genes.
 - Analyze the results using the delta-delta Ct ($\Delta\Delta Ct$) method to determine the fold change in gene expression relative to the stimulated vehicle control.
- Data Analysis: A significant downregulation of IL1B, S100A7, and DEFB4A mRNA in **JNJ-DGAT2-B** treated samples indicates a reversal of the psoriasis-like phenotype at the transcriptional level.

Part 4: In Vivo Protocol

Protocol 4.1: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model

- Principle: This is the most widely used and accepted preclinical model for psoriasis.[17][18] Topical application of imiquimod, a TLR7 agonist, induces a skin inflammation that closely mimics the histopathological and immunological features of human psoriasis, including dependence on the IL-23/IL-17 axis.[17][19][20]
- Materials:
 - 8-week-old BALB/c or C57BL/6 mice[19]
 - Imiquimod cream (5%, Aldara)[17][19]
 - **JNJ-DGAT2-B** formulated for topical or systemic administration
 - Vehicle control
 - Positive control (e.g., topical calcipotriol or systemic anti-IL-17 antibody)
 - Calipers for measuring skin thickness
- Methodology:
 - Acclimatization & Shaving: Acclimatize mice for one week. On Day 0, shave a defined area on the dorsal skin of each mouse.[19]
 - Induction: From Day 1 to Day 5, apply a daily topical dose of 50-62.5 mg of imiquimod cream to the shaved area.[17][19]
 - Treatment: Administer **JNJ-DGAT2-B** (topically or systemically), vehicle, or positive control daily from Day 1 until the end of the experiment (e.g., Day 6 or 7).
 - Clinical Scoring: Each day, score the treated skin for erythema (redness), scaling, and thickness on a scale of 0 (none) to 4 (severe). The sum of these scores is the Psoriasis Area and Severity Index (PASI) score.[19]

- Thickness Measurement: Measure the thickness of the dorsal skin daily using electronic calipers.
- Termination & Sample Collection: At the end of the study, euthanize the mice. Collect the treated skin for histology (H&E staining) and gene/protein analysis. Collect spleens to assess systemic inflammation (splenomegaly).
- Data Analysis:
 - Clinical: Compare PASI scores and skin thickness measurements between treatment groups using appropriate statistical tests (e.g., ANOVA).
 - Histological: Analyze H&E stained skin sections for epidermal thickness (acanthosis), presence of parakeratosis, and immune cell infiltration.
 - Molecular: Homogenize skin tissue to measure levels of IL-17, IL-23, and other inflammatory markers via qPCR or ELISA.[19]

Part 5: Data Presentation & Interpretation

Summarize all quantitative data in a structured table to allow for clear comparison across experimental models and controls.

Experiment	Metric	Vehicle Control (Expected)	JNJ-DGAT2-B (Hypothesized Outcome)	Positive Control (Expected)
3.1 DGAT2 Assay	IC50 (nM)	N/A	< 100 nM	Potency similar to known inhibitors
3.2 Proliferation	BrdU Incorporation	100% (Baseline)	Dose-dependent decrease	Significant decrease
3.3 Inflammation	IL-6, IL-8 Secretion (pg/mL)	High (e.g., >1000 pg/mL)	Dose-dependent decrease	Significant decrease
3.4 Gene Expression	Fold Change (vs. Unstimulated)	High (e.g., >10-fold)	Significant downregulation	Significant downregulation
4.1 In Vivo Model	PASI Score (0-12)	High (e.g., 8-10)	Significant reduction	Significant reduction
4.1 In Vivo Model	Epidermal Thickness (µm)	High (e.g., >100 µm)	Significant reduction	Significant reduction

A "Go" decision for further development would be supported by a potent IC50, significant and dose-dependent reduction of proliferation and inflammation in in vitro models, and a statistically significant improvement in clinical scores and histological markers in the in vivo IMQ model.

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